molecular formula C23H23N3O2S3 B2465426 N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260625-77-1

N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2465426
CAS No.: 1260625-77-1
M. Wt: 469.64
InChI Key: PGMVVRGTUGEBIR-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S3 and its molecular weight is 469.64. The purity is usually 95%.
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Biological Activity

N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 1260625-77-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3O2S3C_{23}H_{23}N_{3}O_{2}S_{3}, with a molecular weight of 469.6 g/mol. The compound features a thieno-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including HepG2 and Huh7 cells. The mechanism involves the activation of caspase 3/7 pathways, leading to cell death at varying concentrations.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG24 - 10Apoptosis via caspase activation
Huh75 - 12Cell cycle arrest (G0/G1 phase)
MCF76 - 15p53 upregulation and Topo II inhibition

The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and pyrimidine moieties significantly impact the compound's efficacy against these cancer types .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has exhibited antibacterial activity. Studies suggest that it can inhibit the growth of various bacterial strains by disrupting their DNA synthesis mechanisms. This is particularly relevant in the context of rising antibiotic resistance.

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa30 µg/mL

Case Studies

A notable case study involved the synthesis and testing of this compound alongside other thieno-pyrimidine derivatives. The results demonstrated that N-benzyl-N-ethyl-2-{(4-oxo)-substituted derivatives showed enhanced activity in both anticancer and antibacterial assays compared to their non-thiophene counterparts. This suggests that the thiophene ring plays a critical role in enhancing biological activity .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S3/c1-2-25(15-17-7-4-3-5-8-17)20(27)16-31-23-24-19-11-14-30-21(19)22(28)26(23)12-10-18-9-6-13-29-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMVVRGTUGEBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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